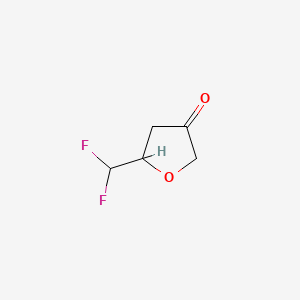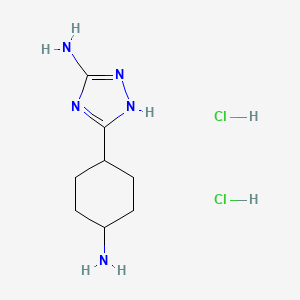![molecular formula C14H28NO5P B13457673 Tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate](/img/structure/B13457673.png)
Tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate: is an organic compound that serves as a versatile building block in synthetic chemistry. It is characterized by the presence of an azetidine ring, a tert-butyl ester group, and a diethoxyphosphoryl moiety. This compound is often used in the synthesis of more complex molecules due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate typically involves multiple steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Diethoxyphosphoryl Group: This step often involves phosphorylation reactions using reagents like diethyl phosphite.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like alkoxides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate is used as a building block for the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxyphosphoryl group can participate in phosphorylation reactions, while the azetidine ring may interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-diethoxyphosphoryl acetate
- Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
Uniqueness
Tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate is unique due to the combination of its azetidine ring and diethoxyphosphoryl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H28NO5P |
|---|---|
Molecular Weight |
321.35 g/mol |
IUPAC Name |
tert-butyl 2-(2-diethoxyphosphorylethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H28NO5P/c1-6-18-21(17,19-7-2)11-9-12-8-10-15(12)13(16)20-14(3,4)5/h12H,6-11H2,1-5H3 |
InChI Key |
VMDHXVUMCGHKOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCC1CCN1C(=O)OC(C)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


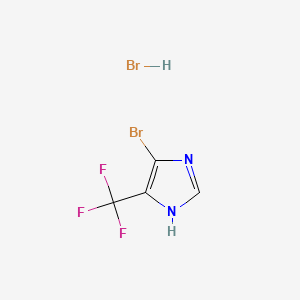
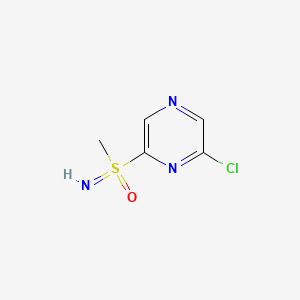
![3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B13457612.png)
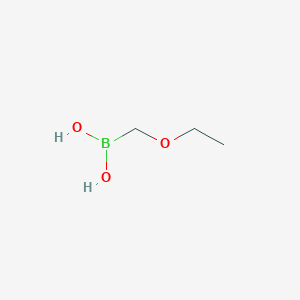
![3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13457625.png)
![3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13457631.png)
![5-Methylspiro[2.3]hexan-5-amine](/img/structure/B13457632.png)
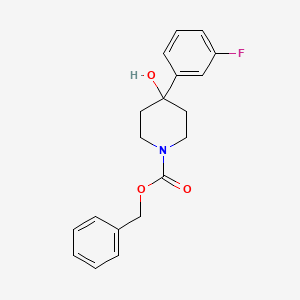
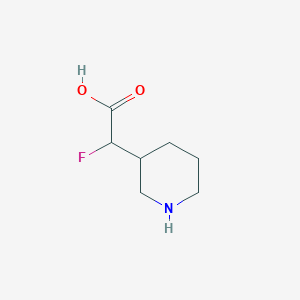
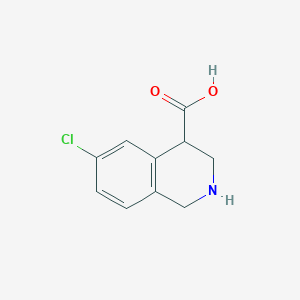
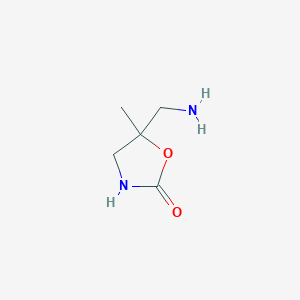
![(1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457653.png)
